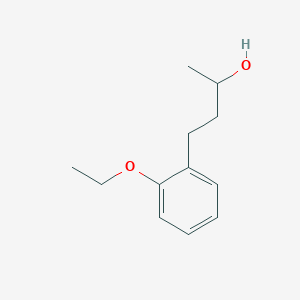
4-(2-Ethoxyphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O2. It is a secondary alcohol with an ethoxy group attached to a phenyl ring, which is further connected to a butanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Ethoxyphenyl)butan-2-ol involves the Grignard reaction. In this process, an aryl halide reacts with magnesium to form a Grignard reagent, which then reacts with a carbonyl compound to yield the desired alcohol. For example, 2-ethoxyphenylmagnesium bromide can react with butan-2-one to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions. The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as solvents, and the temperature is maintained to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenyl)butan-2-ol can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-(2-Ethoxyphenyl)butan-2-one.
Reduction: 4-(2-Ethoxyphenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Ethoxyphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenyl)butan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The ethoxy group and phenyl ring contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanol: Similar structure but lacks the ethoxy group.
4-(4-Methoxyphenyl)butan-2-ol: Similar structure with a methoxy group instead of an ethoxy group.
4-(4-Hydroxyphenyl)butan-2-ol: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness
4-(2-Ethoxyphenyl)butan-2-ol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the ethoxy group enhances its reactivity or binding affinity.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-3-14-12-7-5-4-6-11(12)9-8-10(2)13/h4-7,10,13H,3,8-9H2,1-2H3 |
InChI Key |
RSVRPKZSNKVLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



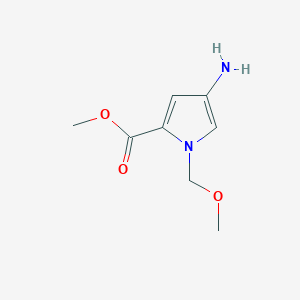
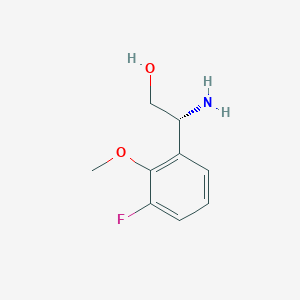
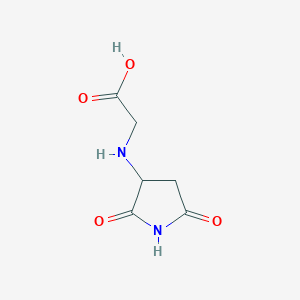
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
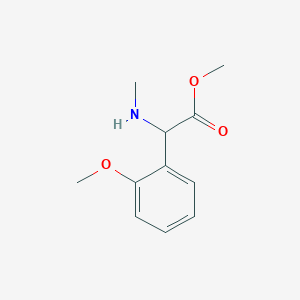
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)
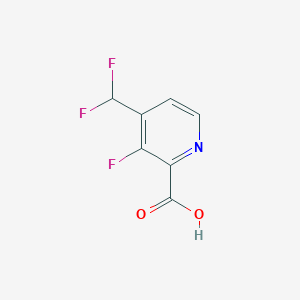
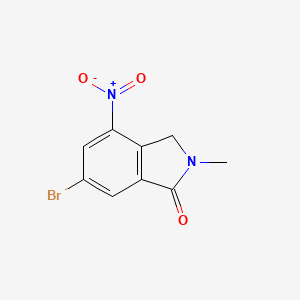
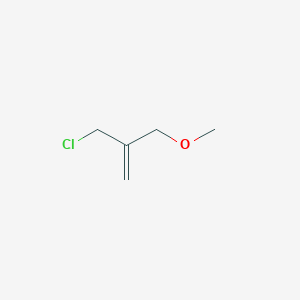
![3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)


![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)
